Myc-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Myc-IN-2 es un inhibidor de moléculas pequeñas diseñado específicamente para dirigirse a la oncoproteína MYC, que está implicada en varios cánceres humanos. MYC es un factor de transcripción que desempeña un papel crucial en la regulación del ciclo celular, la apoptosis y la transformación celular. La desregulación de MYC se asocia con un crecimiento tumoral agresivo y un mal pronóstico en los pacientes con cáncer.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Myc-IN-2 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones controladas. La ruta sintética suele comenzar con la formación de una estructura central, seguida de modificaciones del grupo funcional para mejorar su afinidad de unión y especificidad para la proteína MYC. Los reactivos comunes utilizados en la síntesis incluyen solventes orgánicos, catalizadores y grupos protectores para garantizar la estabilidad de los compuestos intermedios.

Métodos de producción industrial

La producción industrial de this compound implica la escalabilidad del proceso de síntesis de laboratorio asegurando la consistencia, la pureza y el rendimiento. Esto a menudo requiere la optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción. Se emplean técnicas avanzadas como la química de flujo continuo y las plataformas de síntesis automatizada para lograr una producción de alto rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

Myc-IN-2 se somete a varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos nucleófilos o electrófilos.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio e hidrogenación catalítica.

Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles y electrófilos como haluros de alquilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden analizarse más a fondo para determinar su actividad biológica y su afinidad de unión a la proteína MYC.

Aplicaciones Científicas De Investigación

Myc-IN-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la relación estructura-actividad de los inhibidores de MYC y para desarrollar nuevos derivados con mayor eficacia.

Biología: Se emplea en estudios de cultivo celular para investigar el papel de MYC en procesos celulares como la proliferación, la diferenciación y la apoptosis.

Medicina: Se explora como un posible agente terapéutico para tratar los cánceres impulsados por MYC, incluidos el carcinoma de mama, el carcinoma de pulmón y el neuroblastoma.

Industria: Se utiliza en programas de descubrimiento y desarrollo de fármacos para identificar nuevos inhibidores de MYC y optimizar sus propiedades farmacocinéticas y farmacodinámicas.

Mecanismo De Acción

Myc-IN-2 ejerce sus efectos al unirse a la proteína MYC e inhibir su interacción con la proteína MAX, que es esencial para la actividad transcripcional de MYC. Esta interrupción del complejo MYC-MAX evita la transcripción de los genes diana de MYC, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen los sitios de unión al ADN del E-box, los complejos que modifican la cromatina y varios efectores posteriores de la señalización de MYC.

Comparación Con Compuestos Similares

Compuestos similares

Myc-IN-1: Otro inhibidor de MYC con un mecanismo de acción similar pero una estructura química diferente.

Omomyc: Un péptido MYC dominante negativo que interfiere con la dimerización de MYC-MAX.

MYCi361: Un inhibidor de moléculas pequeñas que interrumpe los complejos MYC-MAX y promueve la degradación de MYC.

Singularidad de Myc-IN-2

This compound es único debido a su alta especificidad y afinidad de unión por la proteína MYC, lo que mejora su eficacia como inhibidor de MYC. Además, su estructura química permite una fácil modificación y optimización, lo que la convierte en una herramienta valiosa en el descubrimiento y desarrollo de fármacos.

Propiedades

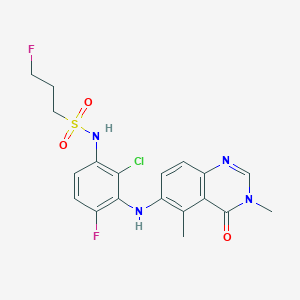

Fórmula molecular |

C25H17N3O2S |

|---|---|

Peso molecular |

423.5 g/mol |

Nombre IUPAC |

4-[2-(furan-2-yl)-6-[4-(1,3-thiazol-2-yl)phenyl]pyridin-4-yl]benzamide |

InChI |

InChI=1S/C25H17N3O2S/c26-24(29)18-7-3-16(4-8-18)20-14-21(28-22(15-20)23-2-1-12-30-23)17-5-9-19(10-6-17)25-27-11-13-31-25/h1-15H,(H2,26,29) |

Clave InChI |

HMVOKQDXOYWIBC-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C4=NC=CS4)C5=CC=C(C=C5)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)

![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)

![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)

![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)

![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)

![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)